5-Cyclopropoxy-2-isopropylaniline
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Overview
Description
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE is an organic compound with the molecular formula C12H17NO It is a derivative of aniline, featuring a cyclopropoxy group and an isopropyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an aniline derivative reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves coupling the cyclopropoxy and isopropyl-substituted intermediates through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of 5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropoxy and isopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-(propan-2-yl)aniline: A closely related compound with similar structural features.
Cyclopropoxybenzene: Another compound featuring a cyclopropoxy group attached to a benzene ring.
Isopropylaniline: An aniline derivative with an isopropyl group.
Uniqueness
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE is unique due to the combination of its cyclopropoxy and isopropyl substituents, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-propan-2-ylaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)11-6-5-10(7-12(11)13)14-9-3-4-9/h5-9H,3-4,13H2,1-2H3 |
InChI Key |
VDNKZWOMYUBYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
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